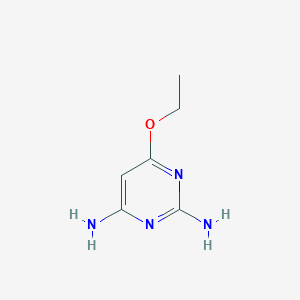

2,4-Diamino-6-ethoxypyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,4-diamino-6-ethoxypyrimidine and related compounds often involves cyclization processes, alkylation, and subsequent modifications to introduce specific functional groups. For instance, derivatives of 2,4-diaminopyrimidine have been synthesized by reacting aryldiazonium salts with 2,4-diamino-6-hydroxypyrimidine or by cyclization of ethyl cyano-glyoxalate arylhydrazones and guanidine hydrochloride in the presence of sodium ethoxide (Garg & Sharma, 1970).

Molecular Structure Analysis

The molecular structure of 2,4-diamino-6-ethoxypyrimidine derivatives reveals various hydrogen bonding patterns and aromatic pi-pi stacking interactions. These structural features are crucial for the compound's reactivity and interaction with biological targets. For example, molecules of 2-amino-4-methoxy-6-methylpyrimidine are linked by N-H...N hydrogen bonds into chains of edge-fused rings, highlighting the significance of hydrogen bonding in molecular arrangement (Glidewell et al., 2003).

Applications De Recherche Scientifique

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines, modified at position 5, show varying antiviral activities. Some derivatives exhibited notable inhibition of retrovirus replication in cell culture, specifically against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, while others displayed pronounced antiretroviral activity comparable to reference drugs adefovir and tenofovir without measurable toxicity (Hocková et al., 2003).

Food Contact Material Safety

2,4-Diamino-6-hydroxypyrimidine, when used in rigid poly(vinyl chloride) (PVC) for non-acidic and non-alcoholic aqueous food, poses no safety concern for consumers, provided its migration is up to 5 mg/kg food (Flavourings, 2009).

Corrosion Inhibition

2,4-Diamino-6-hydroxypyrimidine (2D6H) serves as an effective corrosion inhibitor for mild steel in HCl medium. The effectiveness correlates with the concentration of 2D6H, and its adsorption on the steel surface adheres to the Langmuir adsorption isotherm (Yıldız, 2018).

Microorganism Growth Inhibition

Some derivatives of 2,4-diamino-6-hydroxypyrimidine show inhibitory action on the growth of certain microorganisms like Streptococcus faecalis, Lactobacillus arabinosus, and Escherichia coli. 2,4-Bis(arylamino)-6-hydroxypyrimidines were found to be the most active in this series (Roy, Ghosh, & Guha, 1961).

Antitumor Activity

A series of 2,4-diamino-6-hydroxy-5-arylazopyrimidines and 1,3-dimethyl-5-arylhydrazonoalloxans, synthesized by coupling aryldiazonium salts with 2,4-diamino-6-hydroxypyrimidine and 1,3-dimethylbarbituric acid, respectively, have shown potential as antineoplastic agents (Garg & Sharma, 1970).

Corrosion Inhibitive Performance

2,4-Diamino-6-hydroxypyrimidine and its derivatives demonstrated corrosion inhibitive performance on steel surfaces in acidic conditions. Quantum chemical parameters correlated well with experimental results, indicating their effectiveness as corrosion inhibitors (Masoud et al., 2010).

Propriétés

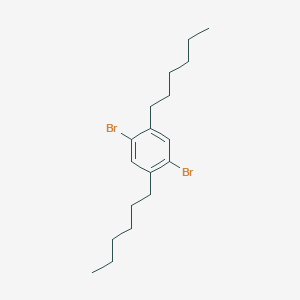

IUPAC Name |

6-ethoxypyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTAQMVXGXVICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278697 | |

| Record name | 2,4-Diamino-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-6-ethoxypyrimidine | |

CAS RN |

116436-03-4 | |

| Record name | 2,4-Diamino-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

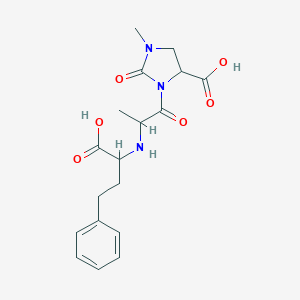

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

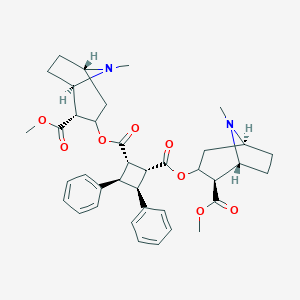

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)

![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)

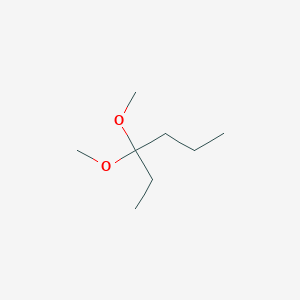

![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)

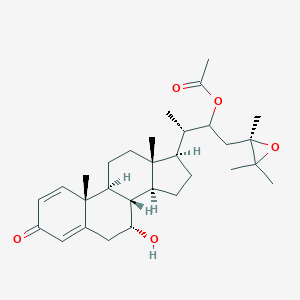

![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)